molecular formula C12H9N5O3 B11783178 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

Cat. No.: B11783178
M. Wt: 271.23 g/mol
InChI Key: QHFSYTMAOKVJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor ligand, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-d][1,2,4]triazine core with a pyridine moiety enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-4-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid

InChI

InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-5-9(15-17(10)7-14-16)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,18,19)

InChI Key

QHFSYTMAOKVJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.